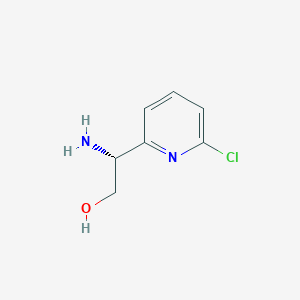
(R)-2-Amino-2-(6-chloropyridin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol: is a chemical compound that features an amino group and a chloropyridinyl group attached to an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol typically involves the reaction of 6-chloropyridine-2-carbaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in (2R)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include dihydropyridine derivatives.
- Substitution products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the study of enzyme interactions due to its structural features.
Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which (2R)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
(2S)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol: The enantiomer of the compound , which may exhibit different biological activity.
2-amino-2-(6-chloropyridin-2-yl)ethanol: A racemic mixture of both enantiomers.
2-amino-2-(6-bromopyridin-2-yl)ethan-1-ol: A similar compound with a bromine atom instead of chlorine, which may have different reactivity and applications.
Uniqueness: The specific configuration and substitution pattern of (2R)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol make it unique in its reactivity and potential applications. Its chirality and the presence of both amino and hydroxyl groups contribute to its versatility in chemical synthesis and biological interactions.
Propriétés
Formule moléculaire |
C7H9ClN2O |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(6-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-3-1-2-6(10-7)5(9)4-11/h1-3,5,11H,4,9H2/t5-/m0/s1 |
Clé InChI |
FXONARVUEUREBE-YFKPBYRVSA-N |
SMILES isomérique |
C1=CC(=NC(=C1)Cl)[C@H](CO)N |
SMILES canonique |
C1=CC(=NC(=C1)Cl)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


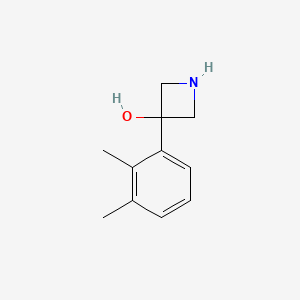
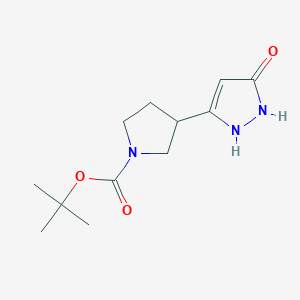

![6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B13550758.png)


![Decahydrocyclopenta[d]azepine](/img/structure/B13550772.png)

![Potassium4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13550802.png)
methyl}prop-2-enamide](/img/structure/B13550803.png)
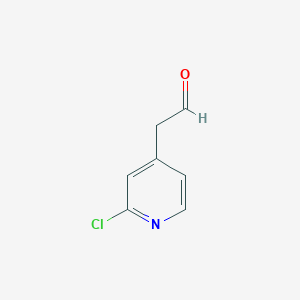
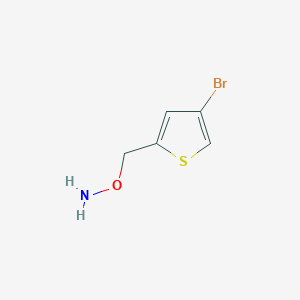

![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13550830.png)
